

# An In-depth Technical Guide to Tetrahydroxyquinone (CAS 329-89-1)

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Compound of Interest		
Compound Name:	Tetrahydroxyquinone	
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## **Abstract**

**Tetrahydroxyquinone** (THQ), also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a redox-active molecule with a range of biological activities that have garnered interest in various scientific fields, including pharmacology and materials science. This technical guide provides a comprehensive overview of the core properties of THQ, with a focus on its chemical and physical characteristics, biological functions, and associated experimental methodologies. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

## **Chemical and Physical Properties**

**Tetrahydroxyquinone** is a yellow to black solid organic compound.[1][2] Its structure consists of a benzoquinone core substituted with four hydroxyl groups. This high degree of hydroxylation significantly influences its chemical and physical properties, particularly its solubility and redox potential.

Table 1: Physical and Chemical Properties of **Tetrahydroxyquinone** 



Property	Value	References
CAS Number	319-89-1	[1][2][3][4][5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>6</sub>	[1][3][4][5]
Molecular Weight	172.09 g/mol	[1][3][4]
Appearance	Yellow to orange solid, blue- black crystals, light brown to black crystalline solid	[1][4][5][6]
Melting Point	>300 °C	[2][4][6]
Boiling Point	370.6 ± 42.0 °C at 760 Torr	[4][6]
Density	2.609 ± 0.06 g/cm <sup>3</sup>	[4][6]
Solubility	Soluble in polar solvents like water and alcohols. Slightly soluble in DMF and DMSO. Soluble to ≥ 1.6 mg/mL in DMSO. Soluble to ≥ 60 mg/mL in DMSO (with sonication). 1 mg/ml in PBS (pH 7.2).	[1][3][4][5]
pKa (Predicted)	2.52 ± 0.50	[5]
λтах	312 nm	[3]
Stability	Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents and strong bases.	[2][5]

# **Biological Activity and Mechanism of Action**

**Tetrahydroxyquinone** exhibits a range of biological effects, primarily stemming from its redoxactive nature. It can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS).[3][8] This property is central to its observed cytotoxic effects on cancer cells.

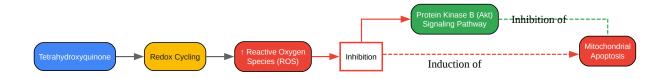


## **Induction of Apoptosis in Cancer Cells**

A key area of investigation for THQ is its potential as an anticancer agent. Studies have shown that THQ can induce apoptosis in leukemia cells, such as the HL-60 cell line.[3][8] The proposed mechanism involves the generation of ROS, which in turn leads to the inhibition of pro-survival signaling pathways.

## **Signaling Pathway**

The primary signaling pathway affected by **Tetrahydroxyquinone** in cancer cells involves the production of ROS and the subsequent downregulation of the Protein Kinase B (Akt) survival pathway. This leads to the activation of the mitochondrial apoptotic cascade.



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**Figure 1:** Signaling pathway of **Tetrahydroxyquinone**-induced apoptosis.

## **Enzyme Inhibition**

Beyond its effects on cancer cells, **Tetrahydroxyquinone** has been shown to inhibit specific enzymes:

- HIV-1 Proteinase: THQ acts as a competitive, non-peptide inhibitor of HIV-1 proteinase with an IC<sub>50</sub> of 575 μM.[3]
- Aldose Reductase: It is a moderately potent inhibitor of aldose reductase, with an IC<sub>50</sub> of 23 μM.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **Tetrahydroxyquinone**.



## Synthesis of Tetrahydroxyquinone from Glyoxal

This protocol is based on the method described by Fatiadi and Sager.

#### Materials:

- Glyoxal (30% solution)
- · Anhydrous sodium sulfite
- Anhydrous sodium bicarbonate
- 2N Hydrochloric acid
- Methanol
- 15% Sodium chloride solution
- Deionized water
- 5-L three-necked round-bottomed flask
- Thermometer
- Air-inlet tube (10-mm diameter)
- Outlet tube connected to an aspirator
- Büchner funnel
- · Ice bath

- Reaction Setup: In a 5-L three-necked flask, dissolve 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 L of water. Heat the solution to 40-45°C.
- Addition of Glyoxal: Add 600 g of 30% glyoxal solution to the flask.

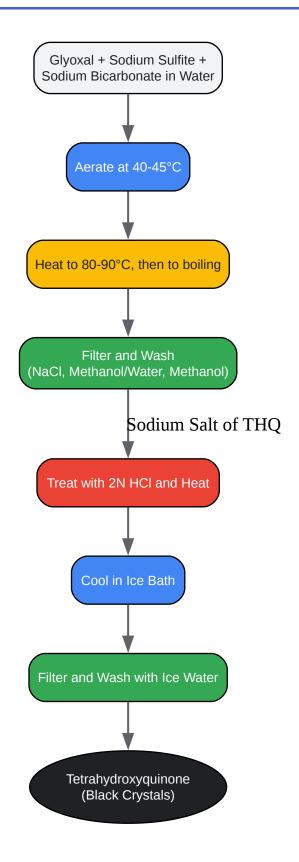


- Aeration: Draw a brisk stream of air through the solution for 1 hour without applying external heat.
- Formation of the Sodium Salt: Within a few minutes, greenish-black crystals of the sodium salt of **tetrahydroxyquinone** will begin to separate.
- Heating: Warm the flask to 80-90°C over a period of one hour.
- Crystallization: Stop the air current, heat the mixture to incipient boiling, and then set it aside for 30 minutes. Cool the mixture to 50°C.
- Isolation of the Sodium Salt: Separate the sodium salt by filtration and wash it successively with 50 mL of cold 15% sodium chloride solution, 50 mL of cold 1:1 methanol-water, and 50 mL of methanol. The air-dried salt should weigh 20-21 g.
- Formation of **Tetrahydroxyquinone**: Add the salt to 250 mL of 2N hydrochloric acid and heat the mixture to incipient boiling.
- Purification: Cool the resulting solution in an ice bath. The glistening black crystals of tetrahydroxyquinone that precipitate are collected on a Büchner funnel and washed with ice water. This yields 11-15 g of the product.

#### Characterization:

The final product can be characterized by its melting point, which is above 320°C, and spectroscopic methods such as IR and NMR spectroscopy to confirm its structure.





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Figure 2: Workflow for the synthesis of Tetrahydroxyquinone.



# Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

#### Materials:

- HL-60 cells
- Tetrahydroxyquinone
- DCFH-DA stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom plate
- Fluorescence microplate reader or flow cytometer

- Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x  $10^5$  cells/well in 100  $\mu$ L of complete culture medium.
- Cell Treatment: Treat the cells with varying concentrations of **Tetrahydroxyquinone** for the desired time period (e.g., 24 hours). Include an untreated control.
- Probe Loading: Remove the culture medium and wash the cells once with PBS. Add 100 μL of DCFH-DA working solution (e.g., 10 μM in serum-free medium) to each well.
- Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
- Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.



 Measurement: Add 100 μL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.

## Assessment of Apoptosis by Annexin V/7-AAD Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Treated and untreated HL-60 cells
- Annexin V-FITC (or another fluorophore)
- 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Flow cytometer

- Cell Harvesting: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of 7-AAD.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.



## **Western Blot Analysis of Phospho-Akt**

This protocol is for detecting the phosphorylation status of Akt, a key protein in the survival signaling pathway.

#### Materials:

- Treated and untreated HL-60 cells
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

- Cell Lysis: Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- Transfer: Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

## **Toxicological Information and Safety**

**Tetrahydroxyquinone** is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

Table 2: GHS Hazard Statements for **Tetrahydroxyquinone** 

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

#### Safety Precautions:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.



• Do not eat, drink, or smoke when using this product.

## Conclusion

**Tetrahydroxyquinone** is a versatile molecule with significant potential in various research and development areas, particularly in oncology. Its ability to induce apoptosis in cancer cells through ROS generation and inhibition of the Akt signaling pathway makes it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its study, aiming to facilitate and accelerate future research endeavors.

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